molecular formula C19H17N5O2S B6583704 3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole CAS No. 1251627-06-1

3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole

Cat. No.: B6583704
CAS No.: 1251627-06-1
M. Wt: 379.4 g/mol
InChI Key: BAYIUZFUDPSGDX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold renowned for its diverse pharmacological and material science applications. Its structure integrates a 1,2,3-triazole ring substituted with a methyl group at position 5 and a 3-(methylsulfanyl)phenyl group at position 1. The 1,2,4-oxadiazole core is further functionalized with a 2-methoxyphenyl group at position 2.

Synthetic routes for such compounds typically involve cyclization reactions or click chemistry for triazole formation, followed by purification via column chromatography and structural validation using techniques like IR, NMR, and mass spectrometry (as exemplified in and ) .

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-17(21-23-24(12)13-7-6-8-14(11-13)27-3)19-20-18(22-26-19)15-9-4-5-10-16(15)25-2/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYIUZFUDPSGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of F3406-0811 can be influenced by various environmental factors. These may include the pH of the environment, as the compound’s mechanism of action involves interfering with a pH-dependent process. Other factors such as temperature, presence of other compounds or medications, and the overall health status of the host organism could also potentially influence the compound’s action.

Biological Activity

The compound 3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a member of the oxadiazole and triazole families, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological properties based on recent research findings.

Structure and Properties

The molecular structure of the compound consists of a methoxyphenyl group linked to a triazole and an oxadiazole moiety. Its chemical formula is C19H20N4OC_{19}H_{20}N_4O with a molecular weight of approximately 336.39 g/mol. The presence of the triazole ring is particularly significant as it is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazoles are well-known for their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This mechanism has been documented in various studies where triazole derivatives displayed potent antifungal activities against strains such as Candida albicans and Aspergillus fumigatus .
  • Antibacterial Activity : The compound's structure suggests potential antibacterial properties. A study on similar triazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values reported ranged from 0.25 to 2 μg/mL for highly active derivatives.

Anticancer Activity

The anticancer potential of oxadiazole and triazole derivatives has been actively researched. For example:

  • Cell Line Studies : Compounds similar to this one have shown activity against various cancer cell lines. In particular, derivatives with triazole structures exhibited cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases or modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications in its structure:

Structural FeatureEffect on Activity
Methoxy groupEnhances lipophilicity and bioavailability
Methylsulfanyl substitutionMay improve antimicrobial properties
Triazole ringCritical for antifungal and antibacterial effects

These observations underline the importance of structural modifications in enhancing the efficacy of similar compounds.

Case Studies

  • Synthesis and Evaluation : A study synthesized several 1,2,4-triazole derivatives and evaluated their biological activities. The results indicated that compounds with a similar scaffold exhibited promising antimicrobial and anticancer properties .
  • In Vivo Studies : While most studies focus on in vitro evaluations, some investigations have begun exploring the in vivo efficacy of these compounds in animal models, providing insights into their therapeutic potential and safety profiles.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceuticals due to its potential anti-cancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The triazole ring is particularly notable for its role in enhancing the potency of drugs targeting cancer pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The synthesized compound may function as an antimicrobial agent against various pathogens, including bacteria and fungi. This application is crucial in addressing the growing concern of antibiotic resistance.

Agricultural Chemistry

In agricultural chemistry, compounds like this one are being investigated for their potential as fungicides or herbicides. Their ability to disrupt cellular processes in target organisms makes them suitable candidates for developing safer and more effective agrochemicals.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityThe compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. Mechanistic studies revealed induction of apoptosis via the mitochondrial pathway.
Study 2 Antimicrobial EfficacyA series of tests confirmed that the compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Study 3 Agricultural ApplicationField trials indicated that formulations containing this compound significantly reduced fungal infections in crops without harming beneficial microorganisms.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. Its unique structure allows for improved interaction with polymer chains, leading to enhanced performance in various applications.

Nanotechnology

In nanotechnology, compounds featuring oxadiazole and triazole functionalities are being utilized to create nanoscale devices with specific electronic properties. These materials have potential applications in sensors and electronic devices due to their tunable conductivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
3-(2-Methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole 2-Methoxyphenyl, 3-(methylsulfanyl)phenyl, methyl-triazole ~395.45 Potential antimicrobial/antiviral*
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl-pyrazole, 4-(trifluoromethyl)phenyl ~336.29 High lipophilicity (CF3 group)
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole Trifluoromethoxyphenyl, methyl-1,2,4-triazole ~355.27 Enhanced metabolic stability*
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...) Fluorophenyl-thiazole, fluorophenyl-triazole ~452.38 Planar conformation with crystallinity

Notes:

  • Methylsulfanyl vs. Trifluoromethyl/Trifluoromethoxy: The methylsulfanyl (SCH3) group in the target compound provides moderate electron-donating effects and lipophilicity, whereas trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups (as in and ) are strongly electron-withdrawing, enhancing metabolic stability and membrane permeability .
  • Triazole vs.
  • Fluorine Substitution: Fluorinated analogs (e.g., ) exhibit improved bioavailability and target affinity due to fluorine’s electronegativity and small size, a feature absent in the target compound’s methoxyphenyl group .

Crystallographic and Conformational Differences

  • The target compound’s crystallinity is inferred to resemble ’s isostructural derivatives, which adopt planar conformations except for perpendicularly oriented fluorophenyl groups. This contrasts with cyclopropyl-containing analogs (), where steric hindrance may disrupt planarity .
  • SHELX software () is critical for refining such structures, with the target compound likely requiring similar computational validation for bond angles and torsional strain .

Preparation Methods

Amidoxime Formation

The synthesis begins with 2-methoxybenzamide (1) , which reacts with hydroxylamine hydrochloride in ethanol under reflux to yield N-hydroxy-2-methoxybenzimidamide (2) (Fig. 1).

2-Methoxybenzamide+NH2OH\cdotpHClEtOH, refluxN-Hydroxy-2-methoxybenzimidamide[1]\text{2-Methoxybenzamide} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{N-Hydroxy-2-methoxybenzimidamide} \quad

Reaction Conditions :

  • Ethanol (50 mL), hydroxylamine hydrochloride (1.5 eq), 80°C, 6 hr.

  • Yield: 85–90%.

Cyclization to 1,2,4-Oxadiazole

The amidoxime (2) undergoes cyclization with ethyl chloroacetate (3) in the presence of anhydrous potassium carbonate to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (4) (Fig. 2).

(2)+ClCH2COOEtK2CO3,acetone3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate[1]\text{(2)} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate} \quad

Optimization :

  • Microwave irradiation (300 W, 100°C, 15 min) increases yield to 92%.

Functionalization of the Oxadiazole at Position 5

Conversion to Propargylamide

The ester (4) is hydrolyzed to 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (5) using NaOH (2M, 70°C, 2 hr). Subsequent treatment with thionyl chloride yields the acyl chloride (6) , which reacts with propargylamine (7) to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-propargylamide (8) (Fig. 3).

(5)SOCl2Acyl chlorideHC≡CCH2NH2Propargylamide[1]\text{(5)} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{HC≡CCH}2\text{NH}_2} \text{Propargylamide} \quad

Key Data :

  • Reaction time: 4 hr (thionyl chloride), 2 hr (propargylamine).

  • Yield: 78%.

Synthesis of the Triazole Moiety

Preparation of 3-(Methylsulfanyl)Phenyl Azide (9)

3-(Methylsulfanyl)aniline (10) is diazotized with NaNO₂ (1.1 eq) in HCl (0–5°C), followed by azide formation using NaN₃ (1.2 eq) (Fig. 4).

(10)NaNO2,HClDiazonium saltNaN33-(Methylsulfanyl)phenyl azide[1]\text{(10)} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{3-(Methylsulfanyl)phenyl azide} \quad

Safety Note :

  • Azides are shock-sensitive; reactions conducted at <10°C.

CuAAC Reaction for Triazole Formation

The propargylamide (8) reacts with azide (9) under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) to form 3-(2-methoxyphenyl)-5-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole (11) (Fig. 5).

(8)+(9)CuSO4,Na ascorbateTarget compound[1]\text{(8)} + \text{(9)} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{Target compound} \quad

Optimized Conditions :

  • Solvent: tert-Butanol/H₂O (1:1), 50°C, 12 hr.

  • Yield: 88%.

Introduction of the Methyl Group at Triazole Position 5

Post-Cycloaddition Methylation

The triazole (11) undergoes alkylation with methyl iodide (12) in DMF using K₂CO₃ as base to yield the final product (13) (Fig. 6).

(11)+CH3IK2CO3,DMF3-(2-Methoxyphenyl)-5-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole[1]\text{(11)} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3-(2-Methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole} \quad

Reaction Metrics :

  • Temperature: 60°C, 6 hr.

  • Yield: 75%.

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

A solvent-free approach combines 2-methoxybenzamide , propargylamine , and 3-(methylsulfanyl)phenyl azide under microwave irradiation (300 W, 120°C, 20 min).

Advantages :

  • Reduced reaction time (20 min vs. 12 hr).

  • Yield: 82%.

Hydrazone Cyclization Method

2-Methoxybenzohydrazide (14) reacts with 3-(methylsulfanyl)benzaldehyde (15) in acetic acid to form a hydrazone, which cyclizes with POCl₃ to yield the target compound (Fig. 7).

(14)+(15)AcOHHydrazonePOCl3Target compound[1]\text{(14)} + \text{(15)} \xrightarrow{\text{AcOH}} \text{Hydrazone} \xrightarrow{\text{POCl}_3} \text{Target compound} \quad

Yield : 68%.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, aromatic), 3.92 (s, 3H, OCH₃), 2.54 (s, 3H, SCH₃), 2.32 (s, 3H, CH₃).

  • LC-MS : m/z 410.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
CuAAC + Methylation7518 hrHighModerate
Microwave One-Pot8220 minMediumHigh
Hydrazone Cyclization6824 hrLowLow

Challenges and Mitigation Strategies

  • Low Solubility : Use of DMF/THF mixtures improves reaction homogeneity.

  • Azide Handling : In-situ generation minimizes isolation risks .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of triazole/oxadiazole rings and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
    Data interpretation : Cross-reference with synthesized analogs (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to resolve overlapping peaks .

Advanced: What strategies optimize the solubility and bioavailability of such lipophilic compounds?

Q. Methodological Answer :

  • Functional group modifications : Replace methylsulfanyl with polar groups (e.g., hydroxyl or carboxylic acid) while retaining bioactivity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetylated methoxyphenyl) to enhance membrane permeability .
  • Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
    Validation : Use logP measurements and in vitro Caco-2 cell permeability assays .

Basic: What are the primary biological targets of oxadiazole-triazole hybrids?

Q. Methodological Answer :

  • Enzyme inhibition : Target kinases (e.g., EGFR) or cytochrome P450 isoforms via triazole-oxadiazole scaffold interactions .
  • Receptor modulation : Activate or antagonize GPCRs (e.g., adenosine receptors) due to structural mimicry of purine derivatives .
  • DNA intercalation : Oxadiazole’s planar structure may enable groove binding, relevant in anticancer studies .

Advanced: How can researchers validate the mechanism of action for this compound in complex biological systems?

Q. Methodological Answer :

  • Knockout models : Use CRISPR-Cas9 to silence suspected targets (e.g., COX-2) and observe phenotypic changes .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified proteins (e.g., β-tubulin) .
  • Metabolomic profiling : Track downstream metabolites (e.g., arachidonic acid derivatives) via LC-MS to confirm pathway engagement .

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